molecular formula C10H13ClN4 B2501733 (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride CAS No. 2253619-94-0

(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

Cat. No.: B2501733
CAS No.: 2253619-94-0
M. Wt: 224.69
InChI Key: RYBQQQJRNPHXIL-SBSPUUFOSA-N
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Description

(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group and a triazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes or ketones.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Ethanamine Moiety: The ethanamine moiety is formed through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R)-2-Phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride include:

    (1R)-2-Phenyl-1-(1H-1,2,3-triazol-5-yl)ethanamine;hydrochloride: Differing by the position of the nitrogen atoms in the triazole ring.

    (1R)-2-Phenyl-1-(1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride: Differing by the position of the substituent on the triazole ring.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer distinct biological and chemical properties compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(1R)-2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBQQQJRNPHXIL-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=NC=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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